molecular formula C9H14O2 B15308847 2-(2-Cyclopropylcyclobutyl)acetic acid

2-(2-Cyclopropylcyclobutyl)acetic acid

Cat. No.: B15308847
M. Wt: 154.21 g/mol
InChI Key: DDCAPNMQWHNIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclopropylcyclobutyl)acetic acid is an organic compound featuring a cyclopropyl group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylcyclobutyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl bromide with cyclobutanone in the presence of a strong base to form the cyclopropylcyclobutyl intermediate. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the desired acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylcyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropyl and cyclobutyl rings can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-Cyclopropylcyclobutyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetic acid: Similar structure but lacks the cyclobutyl ring.

    Cyclobutylacetic acid: Similar structure but lacks the cyclopropyl group.

    2-(2-Cyclopropylcyclobutyl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

Uniqueness

2-(2-Cyclopropylcyclobutyl)acetic acid is unique due to the presence of both cyclopropyl and cyclobutyl rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2-cyclopropylcyclobutyl)acetic acid

InChI

InChI=1S/C9H14O2/c10-9(11)5-7-3-4-8(7)6-1-2-6/h6-8H,1-5H2,(H,10,11)

InChI Key

DDCAPNMQWHNIPO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCC2CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.